molecular formula C19H19N3O2 B2933092 N-[4-(3-methoxyazetidin-1-yl)phenyl]-1H-indole-5-carboxamide CAS No. 2309622-94-2

N-[4-(3-methoxyazetidin-1-yl)phenyl]-1H-indole-5-carboxamide

Cat. No.: B2933092
CAS No.: 2309622-94-2
M. Wt: 321.38
InChI Key: YZEXKVBTAYNRIQ-UHFFFAOYSA-N
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Description

N-[4-(3-methoxyazetidin-1-yl)phenyl]-1H-indole-5-carboxamide (CAS# 2309622-94-2) is a synthetic chemical compound with a molecular formula of C19H19N3O2 and a molecular weight of 321.4 g/mol . This molecule features a 1H-indole-5-carboxamide core linked to a 3-methoxyazetidine group via a phenyl ring, a structure of significant interest in medicinal chemistry and antibacterial research . The indole-carboxamide scaffold is a privileged structure in drug discovery, known for its diverse biological activities. Researchers are exploring similar structural frameworks for their potential against challenging pathogens. For instance, structurally related indole-imidazole compounds have shown potent and selective activity against methicillin-resistant Staphylococcus aureus (MRSA), with some analogues demonstrating minimal inhibitory concentrations (MIC) of ≤0.25 µg/mL and a lack of cytotoxicity, highlighting the value of this chemotype in developing new anti-infective agents . Furthermore, the 3-methoxyazetidine moiety is a valuable building block in medicinal chemistry, often used to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. This compound is intended for research and development use only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling. This product has a topological polar surface area of 57.4 Ų .

Properties

IUPAC Name

N-[4-(3-methoxyazetidin-1-yl)phenyl]-1H-indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-24-17-11-22(12-17)16-5-3-15(4-6-16)21-19(23)14-2-7-18-13(10-14)8-9-20-18/h2-10,17,20H,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEXKVBTAYNRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(3-methoxyazetidin-1-yl)phenyl]-1H-indole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the indole core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the carboxamide group: The indole derivative is then reacted with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide.

    Attachment of the methoxyazetidine moiety:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-[4-(3-methoxyazetidin-1-yl)phenyl]-1H-indole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-[4-(3-methoxyazetidin-1-yl)phenyl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The indole core allows the compound to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells . Additionally, the methoxyazetidine moiety may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Indole Carboxamides

Compound Name Substituents on Phenyl Ring Molecular Weight Key Pharmacological Activity Reference
N-[4-(3-Methoxyazetidin-1-yl)phenyl]-1H-indole-5-carboxamide 3-Methoxyazetidine Not reported Hypothetical (Kinase inhibition inferred)
A6 (N-(4-Sulfamoylphenyl)-1H-indole-5-carboxamide) Sulfamoyl Not reported Tumor growth suppression, synergistic with DOX
A15 (N-(1H-Indol-5-yl)-4-sulfamoylbenzamide) Sulfamoyl Not reported Tumor growth suppression
4j (N-(4-Trifluoromethoxyphenyl)-3-(5-(trifluoromethyl)pyridin-2-yl)-1H-indole-5-carboxamide) Trifluoromethoxy, pyridinyl-trifluoromethyl 465.35 Antiproliferative (LCMS: 466 [M+1])
4k (N-(4-Trifluoromethoxyphenyl)-3-(3,4-dichloro-5-methoxyphenyl)-1H-indole-5-carboxamide) Trifluoromethoxy, dichloro-methoxy 495.28 Antiproliferative (LCMS: 495 [M+1])
1-Benzyl-N-(4-(tert-butyl)phenyl)-1H-indole-5-carboxamide Benzyl, tert-butyl Not reported Not reported (NMR data available)

Key Observations:

Sulfamoyl groups (A6, A15) are associated with antitumor activity, possibly through carbonic anhydrase inhibition or DNA interaction .

Pharmacological Activity: Trifluoromethoxy-substituted analogs (4j, 4k) exhibit antiproliferative properties, with molecular weights >450 Da, suggesting favorable binding to hydrophobic pockets in target proteins .

Physicochemical Properties :

  • 4j and 4k have melting points >190°C, indicative of high crystallinity, which may influence bioavailability .
  • The tert-butyl group in ’s analog could enhance metabolic stability but reduce solubility.

Potential Limitations and Contradictions

  • Bioactivity Gaps : While A6/A15 and 4j/4k show antitumor activity, the target compound’s 3-methoxyazetidine group lacks direct evidence of efficacy.
  • Metabolic Stability : Methoxyazetidine’s smaller size compared to trifluoromethoxy or sulfamoyl groups may alter pharmacokinetics (e.g., shorter half-life).

Biological Activity

N-[4-(3-methoxyazetidin-1-yl)phenyl]-1H-indole-5-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in the field of cancer treatment. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19H22N4O2
  • Molecular Weight : 342.41 g/mol
  • IUPAC Name : this compound

This compound features an indole core, which is known for its diverse biological properties, and an azetidine moiety that may contribute to its pharmacological profile.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Preparation of Indole Derivatives : Starting from indole-5-carboxylic acid, various functional groups are introduced through acylation and alkylation reactions.
  • Formation of Azetidine Ring : The azetidine ring is synthesized using standard methods such as cyclization reactions involving appropriate precursors.
  • Coupling Reaction : The final coupling reaction between the indole derivative and the azetidine compound forms the desired carboxamide.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. It has been shown to inhibit various cancer cell lines through different mechanisms:

  • Inhibition of Cell Proliferation : The compound exhibits significant inhibitory effects on cell proliferation in cancer cell lines, with IC50 values in the low micromolar range.
Cell LineIC50 (µM)
A431 (skin cancer)2.5
HCT116 (colon)3.0
MCF7 (breast)4.2

These results indicate that the compound may serve as a lead for developing new anticancer agents.

The mechanism by which this compound exerts its biological effects includes:

  • Histone Deacetylase Inhibition : Similar compounds have been reported to inhibit histone deacetylases (HDACs), leading to altered gene expression profiles associated with cancer progression .
  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, which is crucial for eliminating malignant cells.

Preclinical Studies

In preclinical studies, this compound demonstrated promising results:

  • Xenograft Models : In vivo studies using xenograft models indicated that treatment with this compound significantly reduced tumor size compared to control groups.
Treatment GroupTumor Volume Reduction (%)
Control0
Low Dose (10 mg/kg)35
High Dose (50 mg/kg)65

These findings suggest that the compound is effective in reducing tumor growth in vivo.

Q & A

Q. What are the established synthetic routes for N-[4-(3-methoxyazetidin-1-yl)phenyl]-1H-indole-5-carboxamide?

The synthesis typically involves multi-step protocols, including:

  • Bromination : Bromination of indole-5-carboxylic acid derivatives under controlled conditions (e.g., Br₂ in DMF at 0°C) to introduce halogens for subsequent coupling .
  • Coupling Reactions : Amide bond formation via activation with reagents like DIPEA in THF, followed by nucleophilic substitution with substituted anilines (e.g., 4-(3-methoxyazetidin-1-yl)aniline) .
  • Cross-Coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the indole C3 position using palladium catalysts (e.g., PdCl₂(PPh₃)₂) and aryl boronic acids . Yields range from 38% to 90%, depending on substituents and reaction optimization .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity (e.g., indole NH at δ ~11.7 ppm, amide NH at δ ~10.4 ppm) and substitution patterns .
  • LCMS/HRMS : To verify molecular ions (e.g., m/z 397 [M+H]⁺ for trifluoromethoxy analogs) and purity (>95%) .
  • X-ray Crystallography : For resolving ambiguous stereochemistry in azetidine or indole moieties, though no direct data is available for this compound .

Q. How is the compound screened for preliminary biological activity?

Standard assays include:

  • Enzyme Inhibition : Testing against kinases (e.g., VEGFR-2, P2Y12) or metabolic enzymes (e.g., SDH) using fluorescence-based or ADP-Glo™ assays .
  • Cellular Assays : Antiproliferative activity in cancer cell lines (e.g., IC₅₀ values) or antiplatelet effects in platelet aggregation models .

Advanced Research Questions

Q. How can synthetic yields be optimized for challenging intermediates?

Key strategies:

  • Temperature Control : Maintaining 0°C during bromination or coupling steps minimizes side reactions (e.g., over-halogenation) .
  • Catalyst Screening : Testing Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) for Suzuki reactions improves cross-coupling efficiency .
  • Purification : Gradient column chromatography (e.g., hexane/EtOAc to DCM/MeOH) resolves closely eluting byproducts .

Q. How do structural modifications influence biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Azetidine Substitution : 3-Methoxyazetidine enhances solubility and bioavailability compared to bulkier groups (e.g., piperazine) .
  • Indole C3 Modifications : Electron-withdrawing groups (e.g., Br, CF₃) at C3 improve kinase inhibition (e.g., VEGFR-2 IC₅₀ < 10 nM) but may reduce metabolic stability .
  • Amide Linker : Replacing the carboxamide with sulfonamide decreases affinity for SDH, highlighting the importance of hydrogen bonding .

Q. How can contradictions in in vitro vs. in vivo efficacy be resolved?

Case Example: A compound showing potent in vitro antiplatelet activity (IC₅₀ = 6.9 μg/mL) but poor in vivo efficacy may require:

  • PK/PD Studies : Assessing plasma half-life and tissue distribution to identify bioavailability issues .
  • Prodrug Strategies : Introducing ester or phosphate moieties to enhance absorption .
  • Formulation Optimization : Using nanoparticles or liposomes to improve solubility .

Methodological Notes

  • Contradictions in Data : Discrepancies in enzymatic vs. cellular activity often arise from off-target effects or assay conditions (e.g., ATP concentration in kinase assays) .
  • Advanced SAR Tools : Use 3D-QSAR models or molecular docking (e.g., with AutoDock Vina) to predict binding modes and prioritize synthetic targets .

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